3-(prop-2-en-1-yl)-2-(propylsulfanyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one
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Overview
Description
“3-allyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one” suggests a compound that contains an indole and pyrimidine moiety, which are common structures in many bioactive molecules. The “3-allyl” and “2-propylthio” parts suggest substitutions at the 3rd and 2nd positions of the pyrimidoindole core .
Molecular Structure Analysis
The molecular structure would be based on the pyrimidoindole core, with an allyl group at the 3rd position and a propylthio group at the 2nd position. Detailed analysis would require computational chemistry methods or experimental data such as X-ray crystallography .Chemical Reactions Analysis
The reactivity of such a compound would depend on the specific functional groups present. The allyl group could potentially undergo reactions typical of alkenes, while the propylthio group might participate in nucleophilic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of specific functional groups would influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Catalysis
Research on compounds with N-allylic systems, including those related to the pyrimido[5,4-b]indole core, has revealed significant interest in the isomerization and synthesis processes catalyzed by transition metal complexes. Studies such as those by Krompiec et al. (2008) delve into the isomerization of N-allyl compounds, a process crucial for the synthesis of various enamines, enamides, and heterocyclic systems. This research demonstrates the versatility of transition metal catalysts in manipulating N-allylic systems to achieve selective syntheses of complex organic compounds, potentially including derivatives of our compound of interest (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Medicinal Chemistry and Pharmacological Applications
In the realm of medicinal chemistry, compounds featuring the pyrimidoindole core, such as 3-allyl-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one, could be explored for their pharmacological activities. The structural similarity to other biologically active compounds suggests potential applications in drug discovery. For instance, Patel et al. (2012) discuss sinigrin, a compound from a different class but also of natural origin with notable pharmacological properties, highlighting the broad interest in exploring natural and synthetic compounds for therapeutic purposes (Patel, D., Patel, K., Gadewar, M., & Tahilyani, V., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-prop-2-enyl-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-3-9-19-15(20)14-13(18-16(19)21-10-4-2)11-7-5-6-8-12(11)17-14/h3,5-8,17H,1,4,9-10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPDMKXXAREBMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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